molecular formula C5H4BrNO B13466765 2-bromo-1H-pyrrole-3-carbaldehyde

2-bromo-1H-pyrrole-3-carbaldehyde

Cat. No.: B13466765
M. Wt: 174.00 g/mol
InChI Key: HHUSKMRKOLUENN-UHFFFAOYSA-N
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Description

2-Bromo-1H-pyrrole-3-carbaldehyde is a halogenated pyrrole derivative featuring a bromine atom at position 2 and an aldehyde group at position 3 of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom, and their derivatives are pivotal in medicinal chemistry, materials science, and agrochemical synthesis. The bromine substituent enhances electrophilic substitution reactivity, while the aldehyde group serves as a versatile functional group for further derivatization, such as nucleophilic additions or cross-coupling reactions. This compound is frequently employed as a building block for synthesizing complex heterocyclic systems, though its specific applications depend on its electronic and steric properties relative to analogs.

Properties

Molecular Formula

C5H4BrNO

Molecular Weight

174.00 g/mol

IUPAC Name

2-bromo-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C5H4BrNO/c6-5-4(3-8)1-2-7-5/h1-3,7H

InChI Key

HHUSKMRKOLUENN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1H-pyrrole-3-carbaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of 2-substituted pyrrole-3-carbaldehyde derivatives.

    Oxidation: Formation of 2-bromo-1H-pyrrole-3-carboxylic acid.

    Reduction: Formation of 2-bromo-1H-pyrrole-3-methanol.

Scientific Research Applications

2-bromo-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-bromo-1H-pyrrole-3-carbaldehyde is primarily determined by its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-bromo-1H-pyrrole-3-carbaldehyde, it is compared below with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS: 1934416-89-3), a structurally related compound documented in pharmaceutical intermediate research .

Table 1: Structural and Functional Comparison

Property This compound 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Core Structure Monocyclic pyrrole Bicyclic pyrrolopyridine (fused pyrrole + pyridine rings)
Substituents Br (position 2), CHO (position 3) Br (position 4), Cl (position 7), CHO (position 3)
Molecular Weight ~174.98 g/mol 259.49 g/mol
Aromaticity/Conjugation Moderate (monocyclic) High (extended conjugation via fused rings)
Electrophilic Reactivity Bromine directs further substitution at C5 Chlorine and fused ring may deactivate certain positions
Applications Building block for simpler heterocycles Pharmaceutical intermediates (e.g., kinase inhibitors)

Key Differences and Implications

Substituent Effects :

  • The chlorine at position 7 in the pyrrolopyridine analog introduces additional electron-withdrawing effects, which may reduce nucleophilic aromatic substitution (NAS) reactivity compared to the purely brominated pyrrole.
  • Bromine positioning : In the pyrrole derivative, bromine at C2 activates C5 for electrophilic substitution, whereas in the pyrrolopyridine analog, bromine at C4 may exhibit different regiochemical behavior due to steric constraints from the fused ring.

Synthetic Utility :

  • The aldehyde group in both compounds enables condensation reactions (e.g., formation of Schiff bases). However, the pyrrolopyridine’s higher molecular weight and complexity suggest its use in specialized drug synthesis, whereas the pyrrole derivative is more suited for modular syntheses of smaller molecules.

Research Findings and Limitations

  • Reactivity Studies: While direct comparative reactivity data are scarce, the monocyclic pyrrole’s simpler structure likely facilitates faster reaction kinetics in cross-coupling (e.g., Suzuki-Miyaura) compared to the sterically hindered pyrrolopyridine analog.
  • Thermodynamic Stability : The fused-ring system in the pyrrolopyridine derivative may confer greater thermal stability, a trait critical for high-temperature pharmaceutical synthesis processes.
  • Gaps in Literature : Empirical comparisons of solubility, crystallinity, and catalytic performance are absent in available sources. Further experimental studies are needed to quantify electronic effects (e.g., via Hammett constants) and reaction yields.

Biological Activity

2-Bromo-1H-pyrrole-3-carbaldehyde is a pyrrole derivative characterized by a bromine atom at the second position and an aldehyde functional group at the third position of the pyrrole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Despite its promising structure, comprehensive studies on its biological activity are still emerging, necessitating further investigation into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BrNC_5H_4BrN, and its structure includes a five-membered aromatic pyrrole ring. The presence of the bromine atom and the aldehyde group significantly influences its reactivity and biological interactions.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
  • The bromine atom may enhance interactions with biological targets through halogen bonding or by influencing the electronic properties of the molecule.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can provide insights into its potential applications:

Compound NameStructure CharacteristicsNotable Biological Activity
2-Iodo-1H-pyrrole-3-carbaldehydeIodine instead of BromineEnhanced reactivity in biological systems
2-Chloro-1H-pyrrole-3-carbaldehydeChlorine substituentSimilar antimicrobial properties
Pyrrole-2-carboxamidesCarboxamide groupPotent anti-TB activity (MIC < 0.016 μg/mL)

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides valuable context:

  • Antitubercular Activity : A study focused on pyrrole derivatives revealed that modifications to the pyrrole ring could significantly enhance anti-TB activity. Compounds designed based on structural insights showed MIC values below 0.016 μg/mL against drug-resistant strains .
  • Cytotoxicity Assessment : Investigations into similar pyrrole compounds indicated low cytotoxicity (IC50 > 64 μg/mL) while maintaining potent activity against bacterial targets .

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